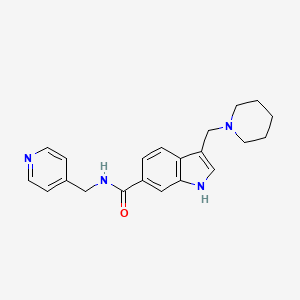

3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide

Description

3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide is a synthetic small molecule featuring an indole core substituted at the 3-position with a piperidin-1-ylmethyl group and at the 6-position with a carboxamide linked to a pyridin-4-ylmethyl moiety.

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c26-21(24-13-16-6-8-22-9-7-16)17-4-5-19-18(14-23-20(19)12-17)15-25-10-2-1-3-11-25/h4-9,12,14,23H,1-3,10-11,13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELPBUYDWXCVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)C(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the indole core, followed by the introduction of the piperidine and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Flow chemistry allows for better control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Piperidinylmethyl-Indole Derivatives

Compound 14 (tert-Butyl((1-(piperidin-1-ylmethyl)-1H-indol-5-yl)methyl)carbamate) :

- Substitution: Piperidin-1-ylmethyl at indole-1-position, tert-butyl carbamate at indole-5-position.

- Key Differences: The target compound lacks the bulky tert-butyl carbamate and instead has a pyridin-4-ylmethyl-carboxamide at position 4. This may enhance solubility due to the pyridine’s polarity.

Compound 15 (tert-Butyl(2-(1-(piperidin-1-ylmethyl)-1H-indol-3-yl)ethyl)carbamate) :

- Substitution: Piperidin-1-ylmethyl at indole-3-position, similar to the target compound. However, the carbamate group at position 3’s ethyl chain contrasts with the target’s carboxamide at position 5.

Pyridinylmethyl and Piperidinylmethyl Hybrids

- Compound 23 (N-Cyano-N'-[7-(N-(4-fluorobenzyl)-N-(2-pyridyl)amino)heptyl]-N''-[3-(4-(piperidin-1-ylmethyl)phenoxy)propyl]guanidine) : Substitution: Combines pyridyl, piperidinylmethyl-phenoxy, and guanidine groups. Key Differences: The target lacks the guanidine and fluorobenzyl groups but shares the pyridinyl and piperidinyl motifs. Compound 23’s larger size (MW 671) suggests lower bioavailability compared to the target’s simpler structure.

Compound 3 (Methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide) :

- Substitution: Piperidin-4-yl-ethyl at indole-1-position, carboxamide at position 3.

- Key Differences: The target’s piperidin-1-ylmethyl at position 3 and pyridinylmethyl-carboxamide at position 6 may confer distinct binding profiles.

Physicochemical Properties

Yields and Purity

Analytical Data

NMR Shifts :

Mass Spectrometry :

Functional Implications

- Solubility : The pyridinylmethyl group in the target may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., Compound 14’s tert-butyl group) .

Biological Activity

The compound 3-(Piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial , anticancer , and neurological disorders . This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that compounds with piperidine and pyridine moieties exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, suggesting a correlation between structural modifications and biological efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-(Piperidin-1-ylmethyl)-... | <1 | Antifungal |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Antibacterial |

| N-acylpiperidine | 3.125 | Antifungal |

| Other Piperidine Derivatives | Varies | Antibacterial/Antifungal |

The compound demonstrated strong antifungal activity against various strains, including Candida albicans and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Anticancer Potential

The anticancer properties of piperidine derivatives have been extensively studied. For example, modifications to the piperidine structure have shown enhanced cytotoxicity in various cancer cell lines. A study highlighted that derivatives similar to our compound exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of specific functional groups significantly influenced the anticancer activity of piperidine-containing compounds. The presence of electron-donating groups was found to enhance binding affinity to cancer-related targets, leading to increased cytotoxic effects .

Neurological Activity

In neurological contexts, compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The introduction of a piperidine moiety improved brain exposure and provided dual inhibition against both AChE and butyrylcholinesterase (BuChE), which are crucial for therapeutic strategies targeting neurodegenerative diseases .

Q & A

Q. Critical Parameters :

- Reaction Solvent : Anhydrous DMF or dichloromethane minimizes side reactions.

- Temperature : Maintain 0–25°C during coupling to prevent racemization or degradation.

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data for this compound?

Answer:

Discrepancies often arise from:

- Metabolic Instability : Piperidine and pyridine moieties are susceptible to cytochrome P450-mediated oxidation. Perform hepatic microsomal assays to identify metabolic hotspots .

- Poor Solubility : Use physicochemical profiling (e.g., logP determination via HPLC) to assess hydrophobicity. Modify substituents (e.g., introduce polar groups on the pyridine ring) to enhance aqueous solubility .

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to evaluate free drug availability.

Q. Methodological Adjustments :

- Structural Analog Synthesis : Replace the piperidine methyl group with a fluorinated or cyclic amine to improve metabolic stability .

- Formulation Optimization : Use lipid-based nanocarriers to enhance bioavailability in animal models .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

Q. Data Interpretation Tips :

- Compare NMR shifts with analogous indole-piperidine derivatives (e.g., 6-substituted indole carboxamides) .

Advanced: How can experimental design optimize reaction conditions for large-scale synthesis?

Answer:

Use Design of Experiments (DoE) to systematically evaluate variables:

Factors : Catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, temperature.

Response Variables : Yield, purity, reaction time.

Statistical Analysis : Apply ANOVA and response surface methodology to identify optimal conditions .

Q. Case Study :

- Flow Chemistry : Continuous-flow reactors improve reproducibility for amide bond formation, reducing side-product generation compared to batch reactions .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

- Kinase Inhibition : The indole-carboxamide scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK/STAT inhibitors). Test against kinase panels (e.g., Eurofins KinaseProfiler) .

- GPCR Modulation : Piperidine-pyridine hybrids often target serotonin or dopamine receptors. Perform radioligand binding assays (e.g., 5-HT2A or D2 receptors) .

Q. Validation Steps :

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

Q. Experimental Validation :

- Dynamic Light Scattering (DLS) : Monitor aggregation in buffer.

- Solubility-Permeability Balance : Measure parallel artificial membrane permeability (PAMPA) to ensure modifications do not hinder membrane diffusion .

Basic: What stability tests are required for long-term storage of the compound?

Answer:

- Accelerated Stability Studies :

- Recommended Storage :

Advanced: How can computational modeling guide SAR (Structure-Activity Relationship) studies?

Answer:

- QSAR Models : Use MOE or RDKit to correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon piperidine ring modifications (e.g., fluorination) .

- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity early in optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.